Cas no 6757-36-4 (2,3-Dichlorophenylacetic acid ethyl ester)
2,3-Dichlorophenylacetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dichlorophenylacetic acid ethyl ester
- Ethyl2-(2,3-dichlorophenyl)acetate
- 6757-36-4
- AKOS011682688
- Ethyl 2-(2,3-dichlorophenyl)acetate
- (2,3-Dichlorophenyl)acetic acid ethyl ester
- SCHEMBL705708
- DB-313034
-
- MDL: MFCD02683874
- Inchi: 1S/C10H10Cl2O2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3
- InChI Key: CANXLAXDRLYESO-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1CC(=O)OCC)Cl
Computed Properties
- Exact Mass: 232.0057849Da
- Monoisotopic Mass: 232.0057849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
2,3-Dichlorophenylacetic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651056-1g |
Ethyl 2-(2,3-dichlorophenyl)acetate |
6757-36-4 | 98% | 1g |
¥5817.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651056-5g |
Ethyl 2-(2,3-dichlorophenyl)acetate |
6757-36-4 | 98% | 5g |
¥11627.00 | 2024-05-04 |
2,3-Dichlorophenylacetic acid ethyl ester Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2,3-Dichlorophenylacetic acid ethyl ester
2,3-Dichlorophenylacetic Acid Ethyl Ester (CAS No. 6757-36-4): An Overview
2,3-Dichlorophenylacetic acid ethyl ester (CAS No. 6757-36-4) is a versatile organic compound with a wide range of applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and an ethyl ester moiety. The combination of these functional groups endows the compound with distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
The molecular formula of 2,3-dichlorophenylacetic acid ethyl ester is C10H9Cl2O2, and its molecular weight is approximately 240.08 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.
In the realm of chemical synthesis, 2,3-dichlorophenylacetic acid ethyl ester serves as a key building block for the preparation of more complex molecules. Its dichlorophenyl group can undergo various substitution reactions, while the ethyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid or transformed into other functional groups through nucleophilic substitution or elimination reactions. These properties make it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
2,3-Dichlorophenylacetic acid ethyl ester has gained significant attention in pharmaceutical research due to its potential as a precursor for the development of novel therapeutic agents. Recent studies have explored its use in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, researchers at the University of California have reported the successful synthesis of a series of 2,3-dichlorophenylacetic acid derivatives that exhibit potent anti-inflammatory activity in vitro and in vivo models. These findings highlight the potential of 2,3-dichlorophenylacetic acid ethyl ester as a lead compound for further drug development.
In addition to its applications in pharmaceutical research, 2,3-dichlorophenylacetic acid ethyl ester has also found use in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the preparation of functional polymers with tailored properties. For example, scientists at the Massachusetts Institute of Technology have developed a series of poly(2,3-dichlorophenylacetic acid) derivatives that exhibit excellent thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics, coatings, and composites.
The safety and handling of 2,3-dichlorophenylacetic acid ethyl ester are important considerations for researchers and industrial users. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment such as gloves and safety goggles should be worn when handling the compound to minimize exposure risks.
In conclusion, 2,3-dichlorophenylacetic acid ethyl ester (CAS No. 6757-36-4) is a multifunctional organic compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an invaluable reagent for the development of novel compounds and materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.
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